![molecular formula C9H18N2O B2398117 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 314748-53-3](/img/structure/B2398117.png)

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

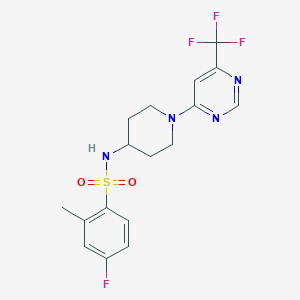

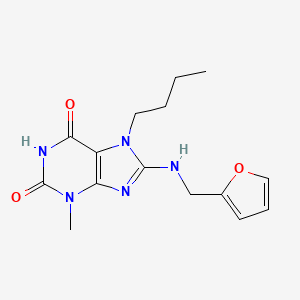

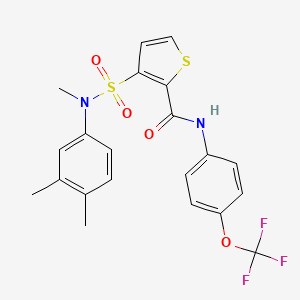

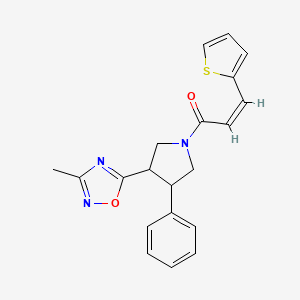

“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol” is a compound with the molecular formula C9H18N2O . It is a solid at room temperature .

Synthesis Analysis

Spirocyclic quaternary ammonium salts of N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been obtained for the first time by its reaction with 1,4-dibromobutane and 1,5-dibromopentane .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 .Chemical Reactions Analysis

The compound has been used in the preparation of bicyclo[3.3.1]nonan-2-ene . It has also been found to react with terminal dibromoalkanes with different lengths of carbon chains .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 170.252 Da .Scientific Research Applications

- By reacting 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with 1,4-dibromobutane or 1,5-dibromopentane, scientists have synthesized spirocyclic quaternary ammonium salts. These compounds find applications in medicinal chemistry, catalysis, and supramolecular chemistry .

Spirocyclic Quaternary Ammonium Salts

Mechanism of Action

Target of Action

The primary targets of 1,5-Dimethyl-3,7-diazabicyclo[33It’s known that this compound belongs to a class of molecules known as bispidines . These compounds are known to behave as efficient bidentate ligands capable of forming stable complexes with transition metals .

Mode of Action

The exact mode of action of 1,5-Dimethyl-3,7-diazabicyclo[33Based on its structural similarity to other bispidines, it’s likely that it interacts with its targets through the formation of stable complexes .

Biochemical Pathways

The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine . This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine , it may be involved in enhancing imaging capabilities at the cellular level.

properties

IUPAC Name |

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGILKOPDDCGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC(C1O)(CNC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2398042.png)

![5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2398054.png)

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2398056.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2398057.png)